molecular formula C10H10F2O2 B6208730 2,5-difluoro-4-(propan-2-yl)benzoic acid CAS No. 2731007-10-4

2,5-difluoro-4-(propan-2-yl)benzoic acid

Cat. No.: B6208730
CAS No.: 2731007-10-4
M. Wt: 200.2
InChI Key:
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Description

2,5-Difluoro-4-(propan-2-yl)benzoic acid (DFPA) is an organic compound that is used in various scientific and industrial applications. It is a white solid with a molecular weight of 250.22 g/mol. It has a melting point of 97-98 °C and a boiling point of 296-297 °C. DFPA is soluble in water, ethanol, and acetone. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

2,5-difluoro-4-(propan-2-yl)benzoic acid is an organic compound that acts as both an acid and a base. As an acid, it can act as a proton donor, and as a base, it can act as a proton acceptor. The mechanism of action of this compound depends on the reaction conditions, as well as the presence of other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the release of histamine from mast cells, and to reduce inflammation. It has also been shown to have antioxidant activity, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2,5-difluoro-4-(propan-2-yl)benzoic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. It is also stable under a variety of conditions, and can be used in a variety of reactions. However, it is also important to note that this compound is toxic and can cause skin irritation.

Future Directions

There are a number of potential future directions for research into 2,5-difluoro-4-(propan-2-yl)benzoic acid. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to investigate its potential applications in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be done to investigate the potential of this compound as a catalyst in organic reactions. Finally, further research could be done to investigate the potential of this compound as a ligand in coordination chemistry.

Synthesis Methods

2,5-difluoro-4-(propan-2-yl)benzoic acid can be synthesized by a number of methods. One of the most common methods is the reaction of 2,5-difluorobenzaldehyde and propionyl chloride in the presence of an acid catalyst. This reaction produces this compound as the major product, and other minor products such as 2,5-difluorobenzyl chloride, 2,5-difluoro-4-chlorobenzoic acid, and 2,5-difluorobenzyl alcohol.

Scientific Research Applications

2,5-difluoro-4-(propan-2-yl)benzoic acid is used in a variety of scientific research applications. It can be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It can also be used as a catalyst in organic reactions. Furthermore, this compound can be used as a reagent in the synthesis of metal complexes, and as a ligand in coordination chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-difluoro-4-(propan-2-yl)benzoic acid involves the introduction of two fluorine atoms onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group.", "Starting Materials": [ "Benzene", "Chlorine gas", "Sodium fluoride", "Isopropyl alcohol", "Sodium hydroxide", "Carbon dioxide", "Sodium bicarbonate" ], "Reaction": [ "1. Chlorination of benzene using chlorine gas and a catalyst to form 2,5-dichlorobenzene", "2. Fluorination of 2,5-dichlorobenzene using sodium fluoride and a catalyst to form 2,5-difluorobenzene", "3. Alkylation of 2,5-difluorobenzene using isopropyl alcohol and a strong acid catalyst to form 2,5-difluoro-4-(propan-2-yl)benzene", "4. Oxidation of 2,5-difluoro-4-(propan-2-yl)benzene using sodium hydroxide and carbon dioxide to form 2,5-difluoro-4-(propan-2-yl)benzoic acid", "5. Neutralization of the reaction mixture using sodium bicarbonate to obtain the final product" ] }

2731007-10-4

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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